

# A Researcher's Guide to Hirshfeld Surface Analysis of Pyrazole Carboxylic Acids

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## Compound of Interest

Compound Name: *5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid*

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This technical guide provides an in-depth exploration of Hirshfeld surface analysis as applied to pyrazole carboxylic acids, a class of compounds of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings, experimental and computational protocols, and the interpretation of quantitative data derived from this powerful analytical technique. This document is intended to serve as a comprehensive resource for researchers seeking to elucidate and quantify intermolecular interactions that govern the crystal packing and, consequently, the physicochemical properties of these materials.

## Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystalline materials. The Hirshfeld surface is a three-dimensional surface defined by partitioning the crystal electron density into molecular fragments. By mapping various properties onto this surface, such as the normalized contact distance ( $d_{\text{norm}}$ ), shape index, and curvedness, researchers can gain valuable insights into the nature and prevalence of different intermolecular contacts. This is particularly crucial for understanding the structure-property relationships in pyrazole carboxylic acids, where hydrogen bonding and other weak interactions play a pivotal role in determining their solid-state architecture.

## Experimental and Computational Protocol

The successful application of Hirshfeld surface analysis hinges on a robust experimental and computational workflow. The following protocol outlines the key steps involved, from data

acquisition to analysis.

## Single-Crystal X-ray Diffraction

A high-quality single-crystal X-ray diffraction (SC-XRD) experiment is the foundational step.

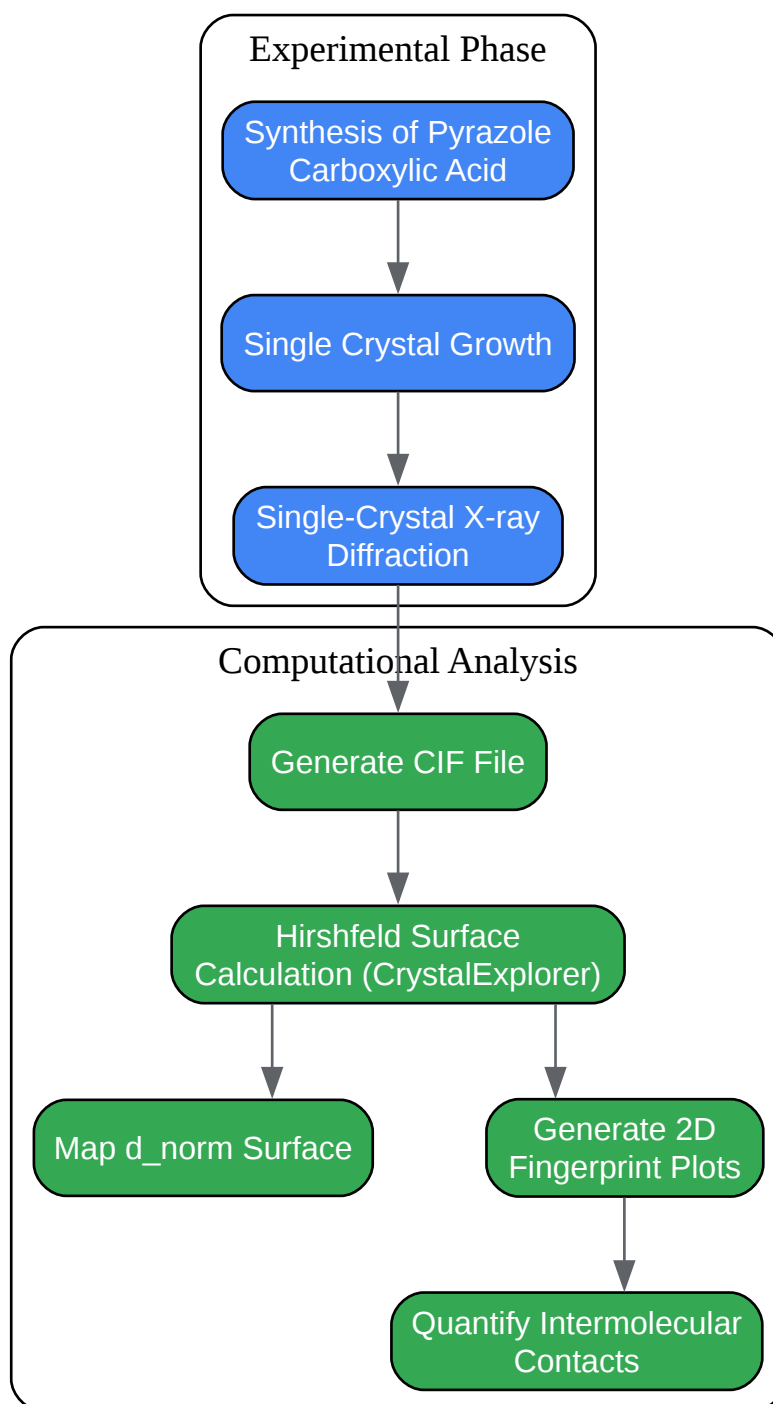
- **Crystal Selection:** A suitable single crystal of the pyrazole carboxylic acid derivative is mounted on a diffractometer.
- **Data Collection:** X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
- **Structure Solution and Refinement:** The collected data are processed to solve and refine the crystal structure, yielding a Crystallographic Information File (CIF). This file contains the atomic coordinates and unit cell parameters essential for the subsequent analysis.

## Hirshfeld Surface Calculation and Visualization

The CIF file serves as the input for specialized software to perform the Hirshfeld surface analysis.

- **Software:** CrystalExplorer is the most widely used software for Hirshfeld surface analysis.[\[1\]](#)  
[\[2\]](#)
- **Hirshfeld Surface Generation:** The CIF is loaded into the software, and the Hirshfeld surface is calculated for the molecule of interest. The calculation is based on the promolecular electron density.
- **Surface Property Mapping:** Various properties are mapped onto the Hirshfeld surface to visualize intermolecular contacts. A key property is  $d_{\text{norm}}$ , which is a normalized contact distance that highlights regions of close contact. Red spots on the  $d_{\text{norm}}$  surface indicate contacts shorter than the van der Waals radii, white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts.[\[3\]](#)
- **2D Fingerprint Plots:** Two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface ( $d_i$ ) against the distance to the nearest atom outside the surface ( $d_e$ ). The resulting plot is a unique signature of the intermolecular interactions for a

given molecule in a specific crystalline environment. The percentage contribution of different types of contacts can be quantified from these plots.



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**Figure 1:** Experimental and computational workflow for Hirshfeld surface analysis.

## Quantitative Analysis of Intermolecular Interactions

A key strength of Hirshfeld surface analysis is its ability to provide quantitative data on the relative contributions of different intermolecular contacts to the overall crystal packing. The following table summarizes typical findings for various pyrazole derivatives, showcasing the diversity of interactions.

Compound Class	H...H (%)	O...H/H...O (%)	C...H/H...C (%)	N...H/H...N (%)	Other Contacts (%)	Reference
Pyrazolone Derivative	45.9	12.3	16.2	23.3	-	[4]
Tetrahydro pyrazolo[1,2-a]pyrazole	37.1	31.3	10.6	-	13.5 (Br...H)	[1]
5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate	-	Dominant	-	Dominant	-	[2]

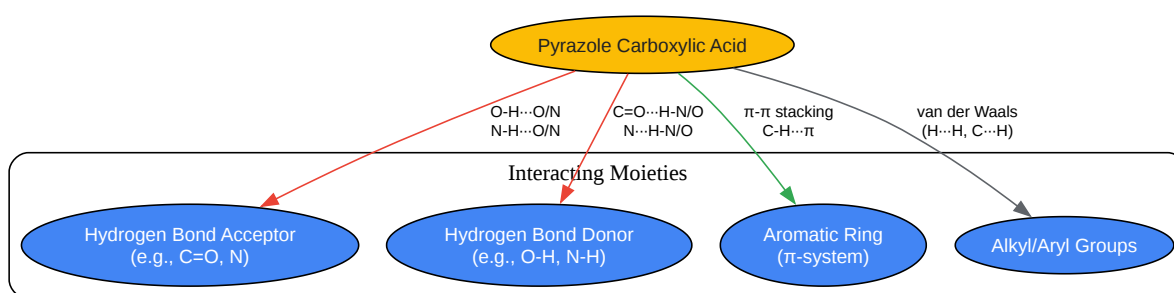
Note: The percentages represent the contribution of each type of intermolecular contact to the total Hirshfeld surface area.

The data clearly indicates that H...H contacts are often the most abundant due to the high proportion of hydrogen atoms on the molecular surface. However, the specific contributions of directional interactions like O...H and N...H hydrogen bonds are critical in dictating the supramolecular assembly. For instance, in a tetrahydropyrazolo[1,2-a]pyrazole derivative, O...H/H...O contacts contribute significantly (31.3%), highlighting the importance of C—H...O hydrogen bonds in the crystal packing.[1] In contrast, a pyrazolone derivative shows a higher

percentage of  $N\cdots H/H\cdots N$  interactions (23.3%), indicating the presence of  $N-H\cdots N$  hydrogen bonds.[4]

## Visualizing Intermolecular Contact Relationships

The various intermolecular contacts identified through Hirshfeld surface analysis are not isolated but form a network of interactions that collectively stabilize the crystal structure. The following diagram illustrates the logical relationships between the central pyrazole carboxylic acid molecule and its surrounding environment, as revealed by the analysis.



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**Figure 2:** Network of intermolecular interactions for pyrazole carboxylic acids.

This diagram conceptualizes the pyrazole carboxylic acid molecule as a central hub from which various types of interactions emanate. The carboxylic acid group provides potent hydrogen bond donors (O-H) and acceptors (C=O), while the pyrazole ring offers additional hydrogen bond donors (N-H) and acceptors (N), as well as a  $\pi$ -system for stacking and  $C-H\cdots\pi$  interactions. The overall molecular framework also contributes to weaker, non-directional van der Waals forces, primarily  $H\cdots H$  and  $C\cdots H$  contacts.

## Conclusion

Hirshfeld surface analysis provides a powerful lens through which the intricate world of intermolecular interactions in pyrazole carboxylic acids can be viewed and quantified. By combining high-quality crystallographic data with sophisticated computational tools,

researchers can dissect the supramolecular architecture of these compounds, revealing the subtle interplay of hydrogen bonds,  $\pi$ - $\pi$  stacking, and van der Waals forces. This detailed understanding is paramount for rational drug design and the engineering of crystalline materials with tailored properties. The methodologies and data presented in this guide offer a robust framework for scientists and professionals working in this exciting field.

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